molecular formula C5H9BrO B6601358 [1-(bromomethyl)cyclopropyl]methanol CAS No. 81469-27-4

[1-(bromomethyl)cyclopropyl]methanol

Cat. No. B6601358
CAS RN: 81469-27-4
M. Wt: 165.03 g/mol
InChI Key: WMPRZXWMUYZLDP-UHFFFAOYSA-N
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Description

1-(Bromomethyl)cyclopropylmethanol, also known as BMCP, is a cyclopropylmethyl bromide-containing compound that has been studied for its potential applications in organic synthesis and in scientific research. BMCP is a versatile compound that is used as an alkylating agent, a reagent for the synthesis of cyclopropanes, and as a catalyst for a variety of reactions.

Scientific Research Applications

[1-(bromomethyl)cyclopropyl]methanol has been used in a variety of scientific research applications, including the synthesis of cyclopropanes, the synthesis of heterocycles, and the synthesis of other organic compounds. This compound has also been used as an alkylating agent in peptide synthesis, as a reagent in the synthesis of amides, and as a catalyst for the synthesis of polymers.

Mechanism of Action

The mechanism of action of [1-(bromomethyl)cyclopropyl]methanol is believed to involve the formation of a cyclopropylmethyl bromide anion, which is stabilized by the presence of the methanol solvent. This anion then reacts with the substrate to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is believed that this compound may have the potential to act as an alkylating agent, which can lead to DNA damage and the potential development of cancer.

Advantages and Limitations for Lab Experiments

The main advantage of using [1-(bromomethyl)cyclopropyl]methanol for laboratory experiments is its versatility and ease of use. This compound can be used in a variety of reactions, and it is relatively easy to synthesize and purify. The main limitation of using this compound is its potential toxicity, as it can act as an alkylating agent and may have the potential to cause DNA damage.

Future Directions

The potential future directions for [1-(bromomethyl)cyclopropyl]methanol research include further investigation into its biochemical and physiological effects, as well as its potential applications in organic synthesis, peptide synthesis, and polymer synthesis. Additionally, further research into the mechanism of action of this compound could lead to the development of new and improved synthetic methods. Additionally, research into the potential toxicity of this compound could lead to the development of safer and more effective reagents. Finally, research into the potential uses of this compound in drug development could lead to the development of new and improved therapeutic agents.

Synthesis Methods

[1-(bromomethyl)cyclopropyl]methanol can be synthesized by reacting cyclopropylmethyl bromide and methanol, which is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an organic solvent such as dichloromethane or ethyl acetate at a temperature of 80-90°C. The reaction is typically completed within 1-2 hours. The product is then isolated and purified using column chromatography.

properties

IUPAC Name

[1-(bromomethyl)cyclopropyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO/c6-3-5(4-7)1-2-5/h7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMPRZXWMUYZLDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CO)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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